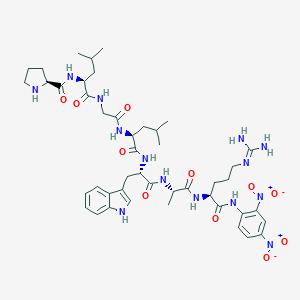

2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide is a complex peptide compound . It is also known as Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ . The FRET peptide Dnp-PLGLWAr-amide is an efficient substrate for interstitial/vertebrate collagenase (MMP-1), stromelysin (MMP-3), and especially for the gelatinases (MMP-2 and MMP-9) and the punctuated metalloproteinase (MMP-7) .

Synthesis Analysis

The synthesis of dinitrophenyl peptides involves condensation reactions and the use of protecting groups for amino acids. In a study by Boissonnas et al. (1958), the synthesis of a similar peptide involved the condensation of trityl-glycyl-ϵ-CBO-L-lysine with L-prolyl-L-valine methyl ester, followed by amidification and trityl group splitting.Molecular Structure Analysis

Investigations into the molecular structure of similar peptides, such as those by Higashijima et al. (1983), involved nuclear magnetic resonance and circular dichroism spectroscopies. These studies reveal details about the peptide’s conformation and intramolecular interactions.Chemical Reactions Analysis

Peptides like 2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide may undergo various chemical reactions, including deamidation, isomerization, and racemization as explored by Geiger and Clarke (1987). These reactions can significantly alter the peptide’s structure and function.Aplicaciones Científicas De Investigación

Enzyme Substrate for MMPs

This peptide serves as a synthetic substrate for matrix metalloproteinases (MMPs), which are crucial in the breakdown of extracellular matrix components. It is particularly efficient for interstitial/vertebrate collagenase (MMP-1), stromelysin (MMP-3), and gelatinases (MMP-2 and MMP-9) . This application is vital for understanding the role of MMPs in physiological processes such as tissue remodeling, angiogenesis, and pathological conditions like arthritis and cancer metastasis.

Collagenase Activity Assays

The peptide’s utility extends to collagenase activity assays, where it helps measure the activity of vertebrate collagenase. This is especially relevant in the study of diseases like rheumatoid arthritis, where collagenase plays a significant role in joint degradation.

Molecular Structure Analysis

Studies involving nuclear magnetic resonance and circular dichroism spectroscopies utilize this peptide to reveal details about its conformation and intramolecular interactions. Such analyses are essential for understanding peptide behavior and stability under various conditions.

Chemical Reaction Studies

The peptide may undergo chemical reactions like deamidation, isomerization, and racemization. Research into these reactions provides insights into the peptide’s structure-function relationship and how it may be affected by environmental factors.

Photophysical Property Characterization

Spectroscopic techniques such as absorbance and infrared absorption spectra are used to characterize the physical properties of this peptide. These studies are crucial for understanding how the peptide interacts with light, which can influence its applications in imaging and diagnostics.

Synthesis and Structural Studies

The complex multi-step synthesis process of this peptide, involving condensation reactions and protecting groups for amino acids, is a subject of study in itself. Understanding the synthesis helps in designing peptides with desired properties and functionalities.

Reactivity and Stability Analysis

The presence of dinitrophenyl groups affects the peptide’s reactivity towards other compounds. Studies on nitrophenyl derivatives of amino acids provide insights into the chemical properties, such as reactivity and stability, which are crucial for its storage and handling in laboratory settings.

Inflammatory Disease Diagnosis

By serving as a substrate for assays that measure collagenase activity, this peptide aids in diagnosing inflammatory diseases. It helps in the quantification of enzyme levels, which can be indicative of the presence and severity of certain diseases.

Mecanismo De Acción

Target of Action

The primary targets of 2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide are matrix metalloproteinases (MMPs) . These enzymes play a crucial role in the degradation of extracellular matrix proteins, which is essential for tissue remodeling and cell migration .

Mode of Action

This compound acts as a substrate for MMPs , particularly interstitial/vertebrate collagenase (MMP-1), stromelysin (MMP-3), gelatinases (MMP-2 and MMP-9), and punctuated metalloproteinase (MMP-7) . The interaction between the compound and its targets leads to the cleavage of the peptide bond, which can be monitored using fluorescence resonance energy transfer (FRET) techniques .

Biochemical Pathways

The action of this compound primarily affects the MMP pathway . The cleavage of the peptide substrate by MMPs leads to the activation of these enzymes, which in turn degrade extracellular matrix proteins. This process influences various downstream effects, including tissue remodeling, cell migration, and the progression of diseases such as cancer and arthritis .

Result of Action

The cleavage of 2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide by MMPs results in the activation of these enzymes . This activation leads to the degradation of extracellular matrix proteins, influencing cellular behaviors such as migration and proliferation, and contributing to tissue remodeling .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of MMPs and, consequently, the efficacy of the compound. Additionally, the presence of other proteins or compounds may either inhibit or enhance the activity of MMPs, thereby influencing the compound’s action .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for compound '2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide' involves solid-phase peptide synthesis (SPPS) method using Fmoc chemistry.", "Starting Materials": [ "Fmoc-Pro-OH", "Fmoc-Leu-OH", "Fmoc-Trp-OH", "Fmoc-Ala-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Gly-OH", "2,4-Dinitrophenol", "HBTU", "N,N-Diisopropylethylamine (DIPEA)", "N-Methylpyrrolidone (NMP)", "Piperidine" ], "Reaction": [ "Step 1: Fmoc-Pro-OH is coupled with Fmoc-Leu-OH using HBTU/DIPEA/NMP to obtain Fmoc-Pro-Leu-OH.", "Step 2: Fmoc-Pro-Leu-OH is coupled with Fmoc-Trp-OH using HBTU/DIPEA/NMP to obtain Fmoc-Pro-Leu-Trp-OH.", "Step 3: Fmoc-Pro-Leu-Trp-OH is coupled with Fmoc-Ala-OH using HBTU/DIPEA/NMP to obtain Fmoc-Pro-Leu-Trp-Ala-OH.", "Step 4: Fmoc-Pro-Leu-Trp-Ala-OH is coupled with Fmoc-Arg(Pbf)-OH using HBTU/DIPEA/NMP to obtain Fmoc-Pro-Leu-Trp-Ala-Arg(Pbf)-OH.", "Step 5: Fmoc-Pro-Leu-Trp-Ala-Arg(Pbf)-OH is coupled with Fmoc-Gly-OH using HBTU/DIPEA/NMP to obtain Fmoc-Pro-Leu-Trp-Ala-Arg(Pbf)-Gly-OH.", "Step 6: 2,4-Dinitrophenol is coupled with the N-terminus of Fmoc-Pro-Leu-Trp-Ala-Arg(Pbf)-Gly-OH using HBTU/DIPEA/NMP to obtain 2,4-Dinitrophenyl-Fmoc-Pro-Leu-Trp-Ala-Arg(Pbf)-Gly-OH.", "Step 7: The peptide is cleaved from the resin and deprotected using piperidine to obtain 2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide." ] } | |

Número CAS |

121282-17-5 |

Nombre del producto |

2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide |

Fórmula molecular |

C45H64N14O11 |

Peso molecular |

977.1 g/mol |

Nombre IUPAC |

(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(2,4-dinitroanilino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C45H64N14O11/c1-24(2)18-34(56-41(63)32-12-8-16-48-32)40(62)51-23-38(60)53-35(19-25(3)4)44(66)57-36(20-27-22-50-30-11-7-6-10-29(27)30)43(65)52-26(5)39(61)55-33(13-9-17-49-45(46)47)42(64)54-31-15-14-28(58(67)68)21-37(31)59(69)70/h6-7,10-11,14-15,21-22,24-26,32-36,48,50H,8-9,12-13,16-20,23H2,1-5H3,(H,51,62)(H,52,65)(H,53,60)(H,54,64)(H,55,61)(H,56,63)(H,57,66)(H4,46,47,49)/t26-,32-,33-,34-,35-,36-/m0/s1 |

Clave InChI |

HLOQKQUWJHEVPU-LVBQAGNWSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4 |

SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CNC(=O)C(CC(C)C)NC(=O)C4CCCN4 |

SMILES canónico |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CNC(=O)C(CC(C)C)NC(=O)C4CCCN4 |

Otros números CAS |

121282-17-5 |

Secuencia |

PLGLWAR |

Sinónimos |

2,4-dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide Dnp-Pro-Leu-Gly-Leu-Trp-Ala-Arg-NH2 DPLGLTAA |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid](/img/structure/B37622.png)

![3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B37627.png)

![1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B37630.png)